Carmustine

Übersicht

Beschreibung

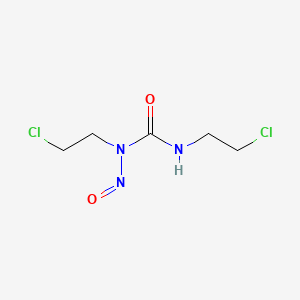

1,3-bis(2-chloroethyl)-1-nitrosourea , belongs to the class of nitrogen mustard β-chloro-nitrosourea compounds . It is primarily used as an alkylating agent in cancer treatment. The brand name BiCNU is commonly associated with this medication .

Vorbereitungsmethoden

Synthesewege:: Carmustin kann über verschiedene Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Chlorethylaminhydrochlorid mit Natriumnitrit , um den entsprechenden Nitrosoharnstoff zu bilden. Die Reaktion verläuft wie folgt:

ClCH2CH2NH2+NaNO2→ClCH2CH2N(NO)NH2

Industrielle Produktion:: Industrielle Produktionsverfahren beinhalten typischerweise die großtechnische Synthese unter optimierten Bedingungen. Die Verbindung wird anschließend gereinigt und für die klinische Anwendung formuliert.

Analyse Chemischer Reaktionen

Carmustin unterliegt verschiedenen chemischen Reaktionen, darunter Alkylierung , Oxidation und Reduktion . Lassen Sie uns einige wichtige Aspekte untersuchen:

Alkylierung: Carmustin wirkt als Alkylierungsmittel und bildet kovalente Bindungen mit nukleophilen Stellen (wie DNA und Proteinen) in Krebszellen. Dies stört zelluläre Prozesse und hemmt die Zellteilung.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was ihre Reaktivität und Stabilität beeinflusst.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nitrite , Amine und Chlorethylierungsmittel . Die wichtigsten gebildeten Produkte sind alkylierte DNA-Basen , die zu DNA-Schäden und Zelltod führen.

Wissenschaftliche Forschungsanwendungen

Gliomas

Carmustine is primarily indicated for the treatment of gliomas, including glioblastoma multiforme. A meta-analysis involving 5,821 glioma patients demonstrated that those treated with this compound had improved overall survival (hazard ratio = 0.85) and progression-free survival compared to those who did not receive this agent . The efficacy was particularly notable in newly diagnosed glioblastoma patients, who exhibited significant survival benefits when this compound was included in their treatment regimen.

Hematological Malignancies

This compound is also employed in treating non-Hodgkin lymphoma and Hodgkin's disease, often in combination with other agents such as etoposide and cytarabine in conditioning regimens for stem cell transplantation . Studies have shown that this compound can enhance the effectiveness of other chemotherapeutic agents when used in combination therapies.

Combination Therapies

Recent research has investigated the synergistic effects of this compound with other drugs. For instance, a study found that combining this compound with selenite significantly induced apoptosis in androgen-independent prostate cancer cells without harming normal cells . This suggests potential for this compound in combination therapies beyond its traditional applications.

Pharmacokinetics and Delivery Methods

A significant advancement in the application of this compound involves its delivery methods. Research has explored interstitial delivery systems that allow for localized high concentrations of the drug directly at tumor sites. A study using polymeric implants demonstrated that such delivery methods could achieve tissue concentrations of this compound that were significantly higher than those achieved through intravenous administration . This method not only enhances drug efficacy but also minimizes systemic toxicity.

Case Study 1: Glioblastoma Multiforme Treatment

A clinical trial involving patients with recurrent glioblastoma showed promising results when this compound was administered as part of a combination therapy with temozolomide (TMZ). Patients receiving both treatments exhibited longer overall survival compared to those receiving TMZ alone (hazard ratio = 0.78) . This highlights the importance of this compound in enhancing therapeutic outcomes in aggressive brain tumors.

Case Study 2: Secondary CNS Lymphoma

In a cohort study involving patients undergoing autologous stem cell transplantation for secondary central nervous system lymphoma, all patients received conditioning with this compound and thiotepa. The study reported successful engraftment and discharge rates, indicating that this compound plays a crucial role in preparative regimens for hematopoietic stem cell transplantation .

Wirkmechanismus

Carmustine causes cross-links in both DNA and RNA , inhibiting their synthesis. Additionally:

- It modifies glutathione reductase , disrupting cellular redox balance.

- These actions collectively lead to cell death.

Vergleich Mit ähnlichen Verbindungen

Während Carmustin Merkmale mit anderen Nitrosoharnstoffen teilt, zeichnen ihn seine einzigartigen Eigenschaften aus. Zu ähnlichen Verbindungen gehören Lomustin (CCNU) und Semustin (Methyl-CCNU).

Biologische Aktivität

Carmustine, also known as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is a potent alkylating agent used primarily in the treatment of various cancers, particularly brain tumors and multiple myeloma. Its biological activity is characterized by its ability to interfere with DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells. This article explores the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and combination therapies involving this compound.

This compound exerts its biological activity through several key mechanisms:

- Alkylation of DNA : this compound forms covalent bonds with nucleophilic sites on DNA, resulting in interstrand cross-links that inhibit DNA replication and transcription. This action is crucial for its antitumor effects as it prevents cancer cells from proliferating .

- Inhibition of Nucleotide Synthesis : Studies have shown that this compound disrupts the de novo synthesis of purine nucleotides, which are essential for DNA synthesis. This inhibition occurs without significantly affecting protein synthesis .

- Reactive Intermediate Formation : Under physiological conditions, this compound undergoes spontaneous decomposition to release reactive intermediates that possess alkylating and carbamoylating activities. These intermediates contribute to its cytotoxic properties .

Pharmacokinetics

This compound is characterized by its high lipid solubility, allowing it to cross the blood-brain barrier effectively. Following intravenous administration, this compound is rapidly degraded, with no intact drug detectable after approximately 15 minutes. About 60-70% of the administered dose is excreted in urine within 96 hours .

Efficacy in Clinical Settings

This compound has been evaluated in various clinical studies for its effectiveness in treating malignant gliomas and other cancers. The following table summarizes key findings from notable studies:

| Study Type | Patient Population | Treatment Regimen | Median Survival Benefit | Hazard Ratio |

|---|---|---|---|---|

| RCT | Newly diagnosed high-grade glioma (n=130) | This compound implants + Temozolomide | 2.5 months | 0.63 (p < 0.001) |

| Observational | Adults with gliomas (n=573) | This compound wafers vs placebo | 2.3 months (not statistically significant) | 0.68 (p = 0.006) |

| Meta-analysis | Various studies | This compound + other agents | 32% reduction in risk of death | - |

These findings indicate a modest survival benefit associated with this compound, particularly when used in combination with other therapies such as temozolomide .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

- Case Study 1 : A patient with recurrent glioblastoma treated with this compound wafers showed a significant reduction in tumor size and an increase in quality of life, demonstrating the potential of localized delivery methods .

- Case Study 2 : In a cohort of patients receiving combination therapy with this compound and selenite, enhanced anticancer activity was observed compared to monotherapy. This combination triggered apoptosis in resistant cancer cells while sparing normal cells from damage .

Combination Therapies

Recent research has explored the use of this compound in combination with other agents to enhance its therapeutic efficacy:

- This compound and Selenite : This combination has shown promising results in inducing apoptosis and enhancing cytotoxicity against prostate cancer cells while minimizing toxicity to normal cells .

- This compound and Temozolomide : The combination has been evaluated for newly diagnosed high-grade gliomas, showing improved median survival compared to standard treatments alone .

Eigenschaften

IUPAC Name |

1,3-bis(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGOEMSEDOSKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3O2 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022743 | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production and RNA translation (protein synthesis). Carmustine also binds to and modifies (carbamoylates) glutathione reductase. This leads to cell death., Temozolomide (TMZ) and carmustine (BCNU), cancer-drugs usually used in the treatment of gliomas, are DNA-methylating agents producing O6-methylguanine. It has been shown that 06-methylguanine triggers DNA mismatch repair and in turn induce apoptosis and senescence, respectively, over a 4 and 6 days period. Temozolomide and carmustine have an earlier effect on nuclear organization and chromatin structure. In particular, temozolomideZ and carmustine induce clustering of pericentromeric heterochromatin regions and increase the amount of heterochromatic proteins MeCP2 and HP1alpha bound to chromatin. These drugs also decrease global levels of histone H3 acetylation and increase levels of histone H3 trimethylated on lysine 9 (H3-triMeK9). These events precede the senescence status. ... Temozolomide and carmustine efficacy in glioma treatment may implicate a first event characterized by changes in heterochromatin organization and its silencing which is then followed by apoptosis and senescence., Although carmustine is believed to act by alkylation of DNA and RNA, the mechanism of action has not been completely elucidated and other effects such as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow powder, Light yellow powder that melts to an oily liquid | |

CAS No. |

154-93-8 | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmustine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carmustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68WG3173Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 to 90 °F (NTP, 1992), 31 °C | |

| Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carmustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carmustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Carmustine?

A1: this compound is an alkylating agent that primarily exerts its antitumor activity by alkylating DNA and RNA. [] This alkylation disrupts DNA replication and transcription, ultimately leading to cell death.

Q2: How does this compound cross the blood-brain barrier?

A2: this compound's lipophilic nature allows it to cross the blood-brain barrier relatively easily, making it suitable for treating brain tumors. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H9Cl2N3O2, and its molecular weight is 214.05 g/mol. []

Q4: How stable are this compound solutions in different containers?

A4: Studies have shown that this compound solutions are more stable in glass containers than in plastic containers. [] This difference in stability is crucial for administration, and it is recommended to use glass containers for this compound infusions.

Q5: What happens to the this compound wafers after implantation?

A5: this compound wafers are designed to be biodegradable. After implantation, the wafers gradually degrade, releasing this compound directly into the surrounding brain tissue. [, ] This localized delivery approach aims to maximize the drug's concentration at the tumor site while minimizing systemic exposure.

Q6: How does the delivery method of this compound wafers differ from systemic administration?

A6: this compound wafers are designed to release the drug directly into the brain tissue surrounding the tumor site. [] This localized delivery contrasts with systemic administration (e.g., intravenous), which exposes the entire body to the drug. This localized approach aims to achieve higher drug concentrations within the tumor while reducing systemic toxicity.

Q7: What is the rationale behind using biodegradable polymers for this compound delivery?

A7: Biodegradable polymers enable controlled and sustained release of this compound directly to the tumor site. [] This method minimizes systemic exposure, potentially reducing side effects while maximizing efficacy.

Q8: Are there alternative delivery strategies being explored to improve this compound's efficacy?

A8: Researchers are investigating Convection Enhanced Delivery (CED) as a strategy to further enhance the penetration of this compound into brain tumors. [] CED utilizes a pressure gradient to deliver the drug more effectively to the target tissue.

Q9: How is the pharmacokinetic profile of this compound affected by the route of administration?

A9: The pharmacokinetic profile of this compound differs significantly depending on the administration route. Polymeric delivery (e.g., this compound wafers) results in significantly higher drug exposure in brain tissue compared to intravenous administration, even at lower doses. []

Q10: Has the use of this compound wafers been studied in newly diagnosed glioblastoma cases?

A10: Yes, this compound wafer implantation has been investigated in newly diagnosed glioblastoma cases. Clinical trials have shown that this approach can prolong survival compared to standard treatments like radiotherapy alone. [, ]

Q11: Are there any preclinical studies that support the efficacy of this compound against glioma?

A11: Preclinical studies using animal models have shown that this compound can effectively inhibit the growth of glioma tumors. [] These studies provide valuable insights into the drug's mechanism of action and its potential for treating brain tumors.

Q12: What is a known mechanism of resistance to this compound?

A12: A major mechanism of resistance to this compound is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] High MGMT levels in tumor cells can counteract this compound's DNA-alkylating effects, leading to reduced treatment efficacy.

Q13: What are some of the adverse effects associated with this compound wafer implantation?

A13: While generally well-tolerated, this compound wafer implantation can lead to adverse effects such as cerebral edema, cerebrospinal fluid leaks, and infections. [, , ] Surgeons must carefully consider these risks, particularly when the resection cavity involves eloquent brain areas or major blood vessels.

Q14: Are there any long-term toxicities associated with this compound?

A14: this compound, especially at high doses, can lead to delayed ocular toxicity, including retinal damage and visual impairment. [] These effects highlight the importance of careful monitoring and management of potential side effects during and after this compound treatment.

Q15: What are some of the challenges associated with using this compound in combination therapy?

A15: Combining this compound with other chemotherapeutic agents can increase the risk of severe neutropenia, a condition characterized by low white blood cell counts, making patients more susceptible to infections. [] This risk underscores the importance of careful dose adjustments and monitoring when using this compound in combination regimens.

Q16: Is there a biomarker that can predict the efficacy of this compound treatment?

A16: MGMT promoter methylation status is a potential predictive biomarker for this compound response. [] Tumors with MGMT promoter methylation tend to respond better to this compound compared to tumors with unmethylated MGMT promoters.

Q17: What analytical techniques are commonly used to quantify this compound levels?

A17: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound concentrations in biological samples. [, ] This method allows for accurate and sensitive measurement of the drug, aiding in pharmacokinetic and stability studies.

Q18: What are some valuable resources for researchers studying this compound and related therapies?

A18: The European Group for Blood and Marrow Transplantation (EBMT) database provides valuable information on the use of high-dose this compound in treating malignant glioma. [] This resource aids researchers in understanding the efficacy and safety of this approach.

Q19: What is a significant historical milestone in the development of this compound as a cancer treatment?

A19: The development of biodegradable polymer wafers impregnated with this compound, such as Gliadel wafers, was a significant milestone. [] This innovation allowed for localized delivery of the drug directly to the tumor site, enhancing its efficacy and potentially minimizing systemic side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.